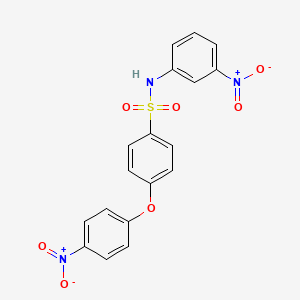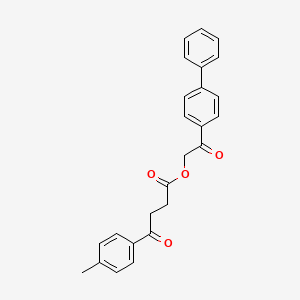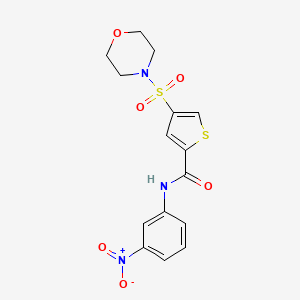![molecular formula C26H23NO B5184268 N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine](/img/structure/B5184268.png)
N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine, also known as DMPEA, is a synthetic compound that belongs to the class of phenethylamines. This compound has been the subject of scientific research due to its potential applications in various fields.
作用機序
N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. This compound binds to the serotonin transporter and inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the synaptic cleft. This compound also binds to serotonin receptors, including the 5-HT1A and 5-HT2A receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the enhancement of synaptic plasticity. This compound has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to regulate the expression of various genes involved in neuronal function and survival. This compound has been shown to enhance synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has several advantages for lab experiments, including its high potency, selectivity, and specificity. This compound is also relatively easy to synthesize and can be modified to create analogs with different properties. However, this compound also has limitations, including its potential toxicity and the lack of long-term safety data.
将来の方向性
There are several future directions for the study of N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine, including the development of analogs with improved properties, the investigation of its potential therapeutic applications, and the study of its long-term safety and toxicity. This compound has the potential to be developed into a new class of drugs for the treatment of various neurological disorders, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine can be synthesized using various methods, including the Pd-catalyzed Sonogashira coupling reaction and the Buchwald-Hartwig amination reaction. The Pd-catalyzed Sonogashira coupling reaction involves the reaction of 3,4-dimethylphenylacetylene with 2-bromo-1-phenyl-2-(4-methylphenyl)ethanone in the presence of palladium catalyst and triethylamine. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1-phenyl-2-(4-methylphenyl)ethanone with an amine in the presence of palladium catalyst and a base.
科学的研究の応用
N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. This compound has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as a cognitive enhancer and as a tool for studying the function of the central nervous system.
特性
IUPAC Name |
N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c1-19-13-15-21(16-14-19)17-18-23-20(2)26(27-3,22-9-5-4-6-10-22)28-25-12-8-7-11-24(23)25/h4-16,27H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJXFRJCDSLUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)
![2-{[4-(3-methylphenoxy)butyl]amino}ethanol](/img/structure/B5184223.png)

![3-ethyl-2-[(1-methyl-2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5184253.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5184256.png)
![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)
![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)

![2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5184292.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)